n1-Methylpentane-1,5-diamine
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Overview
Description
n1-Methylpentane-1,5-diamine is an organic compound with the molecular formula C6H16N2 and a molecular weight of 116.20 g/mol . It is a colorless liquid commonly used in organic synthesis reactions as a catalyst or reagent . This compound is also known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of n1-Methylpentane-1,5-diamine typically involves the hydrogenation of 2-methylglutaronitrile . The reaction conditions include the use of a suitable catalyst and hydrogen gas under controlled temperature and pressure . Another method involves the halogenation of benzene using thionyl chloride (SOCl2) to obtain 2,4,5-trichlorobenzene, followed by a reaction with aluminum trifluorobromide (AlBr3) in a carbon tetrachloride solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes using specialized equipment to ensure high yield and purity . The process is optimized for efficiency and cost-effectiveness, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
n1-Methylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various halogenating agents for substitution reactions . The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives .
Scientific Research Applications
n1-Methylpentane-1,5-diamine has a wide range of scientific research applications:
Chemistry: It is used as a catalyst or reagent in organic synthesis reactions.
Biology: It plays a role in the synthesis of biologically active compounds.
Medicine: This compound is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n1-Methylpentane-1,5-diamine involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers . In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentamethylenediamine:
1,5-Diaminopentane:
Uniqueness
n1-Methylpentane-1,5-diamine is unique due to its specific molecular structure, which imparts distinct reactivity and selectivity in chemical reactions . Its versatility in various applications, from organic synthesis to industrial production, sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H16N2 |
---|---|
Molecular Weight |
116.20 g/mol |
IUPAC Name |
N'-methylpentane-1,5-diamine |
InChI |
InChI=1S/C6H16N2/c1-8-6-4-2-3-5-7/h8H,2-7H2,1H3 |
InChI Key |
BYVVEGMFBFDFHN-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCN |
Origin of Product |
United States |
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